8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by the presence of chlorine, fluorine, and methoxy groups attached to the naphthyridine core. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-chloro-3-fluoropyridine with methoxyamine hydrochloride in the presence of a base can yield the desired naphthyridine derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.
Major Products: The major products formed from these reactions include various substituted naphthyridines, naphthyridine oxides, and reduced naphthyridine derivatives .
Scientific Research Applications
8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .
Comparison with Similar Compounds
- 8-Chloro-3-methoxy-1,7-naphthyridine
- 5-Fluoro-3-methoxy-1,7-naphthyridine
- 8-Chloro-5-fluoro-1,7-naphthyridine
Comparison: 8-Chloro-5-fluoro-3-methoxy-1,7-naphthyridine is unique due to the presence of both chlorine and fluorine atoms, which can enhance its biological activity and chemical reactivity compared to similar compounds. The methoxy group also contributes to its distinct properties, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C9H6ClFN2O |
---|---|
Molecular Weight |
212.61 g/mol |
IUPAC Name |
8-chloro-5-fluoro-3-methoxy-1,7-naphthyridine |
InChI |
InChI=1S/C9H6ClFN2O/c1-14-5-2-6-7(11)4-13-9(10)8(6)12-3-5/h2-4H,1H3 |
InChI Key |
YQWSMECZZTZGLH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=NC=C2F)Cl)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.